molecular formula C11H24O2Si B2710732 (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol CAS No. 737790-46-4

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol

Cat. No.: B2710732
CAS No.: 737790-46-4
M. Wt: 216.396
InChI Key: RYQZYGDRTDFDEF-UHFFFAOYSA-N
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Description

(1-(((Tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol (CAS 737790-46-4) is a high-purity chemical building block of significant value in medicinal chemistry and organic synthesis. With a molecular formula of C₁₁H₂₄O₂Si and a molecular weight of 216.39 g/mol, this compound features a cyclopropanol core that is protected by a tert-butyldimethylsilyl (TBDMS) ether, a widely used protective group known for its stability towards various reaction conditions . This stability makes the compound a versatile and robust intermediate for complex, multi-step synthetic sequences. Its primary research application lies in serving as a critical precursor for novel therapeutic agents. The cyclopropanol moiety is a key pharmacophore in the development of dual-acting compounds for treating cardiovascular diseases. Specifically, derivatives of this alcohol have been designed as 1,4-benzothiazepines with cyclopropanol groups, which function by stabilizing the ryanodine receptor 2 (RyR2) to prevent pathological calcium leak and simultaneously activating the SERCA2a pump to improve calcium uptake in cardiac muscle cells . Furthermore, the compound's utility extends to the synthesis of advanced intermediates for fused indolyl-containing 4-hydroxy-2-pyridones, a class of novel antibiotics that inhibit bacterial type II topoisomerases to combat multidrug-resistant Gram-negative pathogens . This product is provided with a minimum purity of ≥97% . It is offered for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQZYGDRTDFDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol typically involves the protection of the hydroxyl group of cyclopropylmethanol using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction conditions are mild, usually at room temperature, and the yield is generally high .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Building Block for Organic Synthesis

One of the primary applications of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol is as a versatile building block in organic synthesis. It serves as an intermediate in the synthesis of various biologically active compounds. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the stability and reactivity of the compound, making it an ideal candidate for further transformations.

Case Study: Synthesis of Marine Metabolites

Research has demonstrated that this compound can be utilized in synthesizing marine metabolites such as ent-chromazonarol. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its role in constructing complex natural products, showcasing its utility in the field of medicinal chemistry .

Synthesis of Chiral Compounds

The compound has also been employed in asymmetric synthesis, particularly in the production of chiral alcohols and amines. Its ability to participate in stereoselective reactions allows chemists to create optically active compounds that are essential in pharmaceuticals.

Data Table: Enantioselectivity in Reductions

Reaction TypeSubstrate TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Reduction of α-halo ketonesAromaticCBS oxazaborolidine78-100>98
Reduction of α-silyloxy ketonesAliphaticChiral hydride87-9992-96

This table summarizes the effectiveness of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol as a precursor in various reduction reactions, demonstrating its importance in producing high-purity chiral products .

Nonlinear Optics

Another significant application of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol is in the field of nonlinear optics. The compound has been used as a monomer for synthesizing phenylene–ethynylene oligomers, which are materials with applications in photonic devices.

Case Study: Optical Properties

A study published in Macromolecules explored the optical properties of materials derived from this compound, indicating its potential for use in advanced optical applications . The findings suggest that derivatives exhibit favorable nonlinear optical responses, making them suitable for applications such as frequency doubling and optical switching.

Mechanism of Action

The mechanism of action of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, allowing the compound to interact selectively with enzymes or receptors. The cyclopropyl group can participate in ring-opening reactions, which can be crucial in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Cycloalkane Rings

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol
  • Structure : Replaces the cyclopropane ring with a cyclobutane ring.
  • Molecular Formula : C₁₃H₂₈O₂Si (MW: 244.45 g/mol).
  • Steric Effects: Larger ring size may alter steric interactions in catalytic processes .
15cc: (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone
  • Structure: Cyclopropane ring with a phenoxy group and a ketone-pyrrolidine substituent.
  • Key Differences :
    • Functional Groups : Lacks a silyl ether but includes a ketone and aryl ether.
    • Applications : Used in studies of stereoselective synthesis, highlighting the versatility of cyclopropane scaffolds in drug discovery .

Analogues with Modified Silyl Protecting Groups

QD-4755: (1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol
  • Structure : Replaces TBDMS with tert-butyldiphenylsilyl (TBDPS) group.
  • Key Differences :
    • Steric Bulk : TBDPS offers greater steric hindrance due to phenyl groups, slowing reaction kinetics in deprotection steps.
    • Stability : TBDPS-protected alcohols are more resistant to acidic conditions compared to TBDMS .
Compound 9: Silyl-Protected Nucleoside Derivative
  • Structure : Complex nucleotide analog with TBDMS and thio-modified pyrimidine.
  • Key Differences :
    • Biological Relevance : Designed for RNA synthesis, emphasizing the role of silyl groups in stabilizing intermediates during oligonucleotide assembly .

Functionalized Derivatives in Medicinal Chemistry

Compounds 16 and 17: Cyclopropanol-Containing Amines
  • Structure: Cyclopropanol-TBDMS hybrids linked to amine chains.
  • Synthetic Routes: Prepared via alkylation of amines, demonstrating modular approaches to cyclopropane-functionalized therapeutics .

Comparative Data Table

Compound Name Molecular Formula Key Features Reactivity/Applications Reference
(1-(((TBDMS-O)methyl)cyclopropyl)methanol C₁₂H₂₆O₂Si TBDMS-protected cyclopropanol Intermediate in nucleoside synthesis
(1-(((TBDMS-O)methyl)cyclobutyl)methanol C₁₃H₂₈O₂Si Cyclobutane analog Reduced ring strain
QD-4755 (TBDPS analog) C₂₄H₃₂O₂Si TBDPS-protected cyclopropanol Enhanced steric protection
Compounds 16/17 (amine derivatives) C₁₉H₃₃NOSi Cyclopropanol-amine hybrids RyR2 stabilizers

Research Findings and Implications

  • Synthetic Utility: The TBDMS group in (1-(((TBDMS-O)methyl)cyclopropyl)methanol facilitates selective protection-deprotection strategies, critical in multi-step syntheses .
  • Steric vs. Electronic Effects : Comparisons between TBDMS and TBDPS analogs reveal that steric factors dominate over electronic effects in determining reaction rates .

Biological Activity

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol, with the CAS number 737790-46-4, is a chemical compound notable for its structural features, including a cyclopropyl group and a tert-butyldimethylsilyl protective group. This compound is primarily utilized in organic synthesis and biochemical research due to its unique reactivity and ability to serve as a substrate in various biological assays.

  • Molecular Formula : C₁₁H₂₄O₂Si
  • Molar Mass : 216.39 g/mol
  • Density : 0.930 g/cm³ (predicted)
  • Boiling Point : 238.1 °C (predicted)
  • pKa : 15.10 (predicted)

The biological activity of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol can be attributed to its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively interact with enzymes or receptors involved in biochemical pathways. The cyclopropyl moiety can facilitate ring-opening reactions, which are crucial for various enzymatic processes.

Enzyme Studies

The compound has been employed in studies investigating enzyme mechanisms, particularly as a substrate for various enzymatic reactions. Its structural characteristics allow it to mimic natural substrates, making it valuable in understanding enzyme specificity and catalytic mechanisms.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study focused on synthesizing derivatives of cyclopropylmethanol highlighted the utility of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol as an intermediate in producing biologically active molecules. The protective group allows for selective functionalization without compromising the integrity of the cyclopropyl structure .
  • Inhibition Studies :
    • Similar compounds have demonstrated inhibitory effects on receptor tyrosine kinases, which are implicated in tumor growth and angiogenesis. For instance, compounds exhibiting structural similarities have shown IC50 values in the low micromolar range against VEGFR-2 kinase, suggesting potential applications in cancer therapy .
  • Biochemical Assays :
    • The compound has been used in biochemical assays to study enzyme kinetics and substrate specificity. Its ability to mimic natural substrates allows researchers to elucidate the mechanisms by which enzymes catalyze reactions involving cyclopropyl groups .

Data Table: Comparison of Biological Activity

Compound NameCAS NumberMolecular FormulaMolar Mass (g/mol)Biological Activity
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol737790-46-4C₁₁H₂₄O₂Si216.39Substrate for enzymatic reactions
Analog ATBDC₁₁H₂₄O₂TBDKinase inhibition
Analog BTBDC₁₁H₂₄O₂TBDAntitumor activity

Q & A

Q. What are the standard synthetic routes for (1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves silyl ether protection of hydroxyl groups followed by cyclopropane ring formation. A common approach includes:

  • Step 1 : Protection of a primary alcohol with tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., in dichloromethane with imidazole as a base) .
  • Step 2 : Cyclopropanation via [2+1] cycloaddition using a transition-metal catalyst (e.g., Simmons-Smith conditions with Zn/Cu) or carbene insertion .
  • Optimization : Adjust reaction time, temperature (e.g., 0°C to room temperature), and stoichiometry of reagents to minimize side products like ring-opened byproducts. Use TLC or HPLC to monitor reaction progress .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 0.05–0.15 ppm (TBS methyl groups), δ 3.5–4.0 ppm (methylene protons adjacent to silyl ether), and δ 1.0–1.5 ppm (cyclopropane protons) .
    • ¹³C NMR : Cyclopropane carbons appear at ~10–15 ppm; silyl ether carbons at ~18–25 ppm .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .

Q. What solvents and formulations are suitable for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, methanol, or THF. Prepare stock solutions in anhydrous DMSO (10 mM) for biological assays .
  • Stability : Store at -80°C in sealed vials under inert gas (e.g., argon) to prevent hydrolysis of the silyl ether group. Avoid prolonged exposure to moisture or acidic conditions .

Advanced Research Questions

Q. How does the steric bulk of the TBS group influence the compound’s reactivity in cyclopropane ring-opening reactions?

The TBS group acts as a steric shield , stabilizing the cyclopropane ring against nucleophilic attack. Experimental strategies to study this include:

  • Comparative Kinetics : Compare reaction rates of the TBS-protected compound with unprotected analogs in nucleophilic environments (e.g., aqueous acidic/basic conditions). Use HPLC to quantify residual substrate .
  • Computational Modeling : DFT calculations to analyze bond angles and electron density distribution around the cyclopropane ring .

Q. What are the challenges in achieving stereochemical control during cyclopropanation, and how can they be addressed?

Cyclopropanation often yields diastereomeric mixtures due to non-directional ring closure. Mitigation strategies:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Rh(II) or Cu(I) complexes) to favor specific transition states .
  • Chromatographic Resolution : Separate diastereomers via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) .
  • Crystallography : Confirm stereochemistry via X-ray diffraction of single crystals grown in hexane/ethyl acetate .

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays, and what are common pitfalls?

  • Assay Design : Test against target enzymes (e.g., oxidoreductases) in buffer (pH 7.4) with NADH/NADPH cofactors. Monitor activity via fluorescence or UV-Vis spectroscopy .
  • Pitfalls :
    • Non-specific binding : Include control experiments with bovine serum albumin (BSA) to assess non-target interactions.
    • Hydrolysis of Silyl Ether : Pre-incubate compound in assay buffer to confirm stability over 24 hours .

Q. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light. Analyze degradation products via:
    • LC-MS/MS : Identify hydrolyzed products (e.g., desilylated derivatives) .
    • TGA/DSC : Assess thermal decomposition profiles .

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